Dibenz(a,j)anthracene-3,4-dione
Description
Dibenz(a,j)anthracene-3,4-dione is an ortho-quinone derivative of the polycyclic aromatic hydrocarbon (PAH) dibenz(a,j)anthracene. These enzymes catalyze the conversion of PAH dihydrodiols to reactive ortho-quinones, which can undergo redox cycling to generate reactive oxygen species (ROS), contributing to oxidative DNA damage and carcinogenesis .
Key characteristics inferred from related compounds:
- Structure: A fused aromatic system with two ketone groups at the 3,4-positions.
- Reactivity: Likely participates in Michael addition reactions with cellular thiols (e.g., glutathione, cysteine) due to its electrophilic quinone moiety .
- Biological Role: Potential involvement in PAH-induced carcinogenesis via ROS generation rather than direct DNA adduct formation .
Properties
CAS No. |
114326-31-7 |
|---|---|
Molecular Formula |
C22H12O2 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-dione |
InChI |
InChI=1S/C22H12O2/c23-21-10-9-17-18(22(21)24)8-7-15-11-14-6-5-13-3-1-2-4-16(13)19(14)12-20(15)17/h1-12H |
InChI Key |
NAAFVUYEKRQGOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C(=O)C(=O)C=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenz(a,j)anthracene-3,4-dione typically involves sequential C−H olefination, cycloaddition, and decarboxylative aromatization . In the key step for constructing the dibenz(a,j)anthracene skeleton, bis-C−H olefination products, 1,3-dienes, are utilized as substrates for [4 + 2] cycloaddition with benzyne .
Industrial Production Methods
Industrial production methods for this compound are less common and often rely on the cyclization of corresponding lactone derivatives followed by sequential modifications . High-temperature cooking processes, such as grilling, broiling, roasting, and baking, can also produce this compound .
Chemical Reactions Analysis
Types of Reactions
Dibenz(a,j)anthracene-3,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include oxides, dihydrodiols, and diol epoxides . These products are significant due to their potential interactions with DNA, leading to mutations .
Scientific Research Applications
Dibenz(a,j)anthracene-3,4-dione has several scientific research applications:
Mechanism of Action
The mechanism by which dibenz(a,j)anthracene-3,4-dione exerts its effects involves its metabolic conversion to oxides and dihydrodiols, followed by oxidation to diol epoxides . These diol epoxides react with DNA, inducing mutations that can lead to cancer . This mechanism is common among PAHs and is a significant area of study in understanding their carcinogenic properties .
Comparison with Similar Compounds
Chemical and Structural Properties

*Calculated based on structural analogy.
Metabolic Activation and Enzyme Specificity
- BAQ and DMBAQ : Formed via AKR-mediated oxidation of benz[a]anthracene-3,4-diol and 7,12-dimethylbenz[a]anthracene-3,4-diol, respectively. AKR1C isoforms exhibit high catalytic efficiency (Vₘₐₓ/Kₘ) for these substrates .
- BPQ : Generated from benzo[a]pyrene-7,8-diol by AKR1C1, leading to ROS amplification via redox cycling .
- This compound : Likely derived from dibenz(a,j)anthracene-3,4-diol, though direct evidence is sparse. Its metabolic pathway may parallel that of BAQ and DMBAQ .
Cytotoxicity and Genotoxicity
*Inferred from structural analogs.
Tumorigenic Potential
- BAQ and DMBAQ : Less tumorigenic than their diol-epoxide counterparts (e.g., BADE and DMBADE), which form DNA adducts directly .
- Dibenz(a,j)anthracene-3,4-diol : Exhibits potent tumor-initiating activity in mouse skin, but its dione derivative’s role remains unclear .
- BPQ: Contributes to PAH carcinogenesis via ROS-mediated mechanisms rather than direct DNA binding .
Key Research Findings and Mechanisms
Redox Cycling and ROS Amplification
PAH diones, including BAQ and BPQ, undergo redox cycling, generating superoxide radicals and hydrogen peroxide. This process depletes cellular antioxidants (e.g., glutathione) and induces oxidative stress, damaging DNA and proteins . For example:
Contrast with Diol-Epoxide Pathways
Unlike diol-epoxides (e.g., dibenz(a,j)anthracene-3,4-diol-1,2-epoxide), which form covalent DNA adducts, diones exert carcinogenic effects indirectly via oxidative stress. For instance:
Methyl Substitution and Bioactivity
Methyl groups in bay regions (e.g., 7,12-dimethyl in DMBAQ) enhance carcinogenicity by stabilizing reactive intermediates and increasing lipophilicity, as seen in DMBAQ’s higher tumorigenicity compared to BAQ .
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